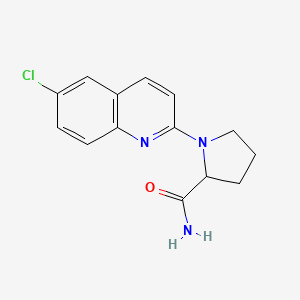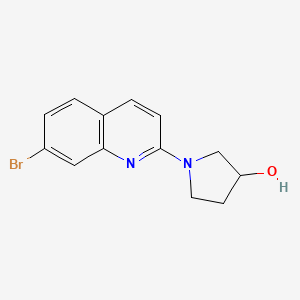
1-(6-chloroquinolin-2-yl)pyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(6-chloroquinolin-2-yl)pyrrolidine-2-carboxamide” is a complex organic molecule that contains a pyrrolidine ring, a quinoline ring, and a carboxamide group . Pyrrolidine is a five-membered ring with one nitrogen atom, and quinoline is a fused ring system with a benzene ring and a pyridine ring .
Molecular Structure Analysis
The molecular structure of “1-(6-chloroquinolin-2-yl)pyrrolidine-2-carboxamide” likely involves a pyrrolidine ring attached to a quinoline ring via a carboxamide group. The exact structure would depend on the positions of these groups on the rings .Chemical Reactions Analysis
The chemical reactions involving “1-(6-chloroquinolin-2-yl)pyrrolidine-2-carboxamide” would depend on the specific conditions and reagents used. Pyrrolidine derivatives can undergo a variety of reactions, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(6-chloroquinolin-2-yl)pyrrolidine-2-carboxamide” would depend on its exact molecular structure. Factors such as the presence of the pyrrolidine ring and the quinoline ring, as well as the carboxamide group, would influence its properties .科学的研究の応用
Anticancer Activity
The quinoline scaffold has been explored for its potential as an anticancer agent. Researchers have investigated derivatives of 1-(6-chloroquinolin-2-yl)pyrrolidine-2-carboxamide for their ability to inhibit tumor growth. These compounds may interfere with cellular processes, making them promising candidates for further study in cancer therapy .
Antimicrobial Properties
Quinolines, including our target compound, have demonstrated antimicrobial activity against bacteria, fungi, and parasites. Researchers have evaluated their effectiveness in treating infections, including drug-resistant strains. The unique structural features of 1-(6-chloroquinolin-2-yl)pyrrolidine-2-carboxamide contribute to its bioactivity .
Topoisomerase Inhibition
Certain quinolines, including those related to our compound, exhibit topoisomerase inhibition. Topoisomerases are enzymes involved in DNA replication and repair. Inhibiting them can disrupt DNA processes, making these compounds relevant for cancer treatment and other diseases .
Neuroprotective Effects
Quinoline derivatives have been investigated for their neuroprotective properties. They may modulate neurotransmitter systems, reduce oxidative stress, and enhance neuronal survival. Researchers are exploring their potential in neurodegenerative disorders such as Alzheimer’s and Parkinson’s disease .
Anti-inflammatory Activity
Inflammation plays a crucial role in various diseases. Quinolines, including our compound, have shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes. These properties make them interesting candidates for drug development in inflammatory conditions .
Drug Delivery Systems
Researchers have utilized quinoline-based compounds as carriers in drug delivery systems. Their ability to interact with biological membranes and exhibit controlled release properties makes them valuable for targeted drug delivery .
These applications highlight the versatility and potential of 1-(6-chloroquinolin-2-yl)pyrrolidine-2-carboxamide in scientific research. Keep in mind that ongoing studies may uncover additional uses for this compound. If you need further details or have any specific questions, feel free to ask! 😊
For more information, you can refer to the research article on regioselective O-alkylation . Additionally, if you’re interested in related bioactive molecules, consider exploring pyrrolidine derivatives in drug discovery .
作用機序
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Mode of Action
The spatial orientation of substituents and different stereoisomers of the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
将来の方向性
特性
IUPAC Name |
1-(6-chloroquinolin-2-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c15-10-4-5-11-9(8-10)3-6-13(17-11)18-7-1-2-12(18)14(16)19/h3-6,8,12H,1-2,7H2,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJECJVLBEJEFTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=C(C=C2)C=C(C=C3)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B6444799.png)
![1-(azepan-1-yl)-2-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6444804.png)
![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-cyclopropyl-6-methylpyrimidine](/img/structure/B6444812.png)
![3-[5-(5-cyanopyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyridine-2-carbonitrile](/img/structure/B6444819.png)
![2-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6444822.png)
![2-(methylsulfanyl)-4-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]pyrimidine-5-carbonitrile](/img/structure/B6444827.png)

![1-(3-chlorophenyl)-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6444846.png)
![2-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6444852.png)
![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-cyclobutylpyrimidine](/img/structure/B6444865.png)
![2-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6444870.png)
![1-(azepan-1-yl)-2-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6444901.png)
![1-(azepan-1-yl)-2-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6444907.png)
![2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6444913.png)